molecular formula C23H15BrFNO4 B11579098 N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)acetamide

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B11579098
M. Wt: 468.3 g/mol
InChI Key: NNAGHAJRDGBHFI-UHFFFAOYSA-N
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Description

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the bromobenzoyl and fluorophenoxy groups through electrophilic aromatic substitution reactions. The final step often involves the formation of the acetamide linkage under controlled conditions, such as using acetic anhydride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or other reduced forms.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)acetamide has several scientific research applications:

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: It may be used in biochemical assays to study enzyme interactions or as a probe in molecular biology.

    Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways or receptors.

    Industry: The compound’s unique properties make it a candidate for use in material science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition or receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and acetamide-containing molecules, such as:

    Ethyl acetoacetate: A simpler ester with a similar acetamide linkage.

    Fluvastatin: A statin drug with a different core structure but similar functional groups.

Uniqueness

What sets N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)acetamide apart is its unique combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H15BrFNO4

Molecular Weight

468.3 g/mol

IUPAC Name

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C23H15BrFNO4/c24-15-7-5-14(6-8-15)22(28)23-21(18-3-1-2-4-19(18)30-23)26-20(27)13-29-17-11-9-16(25)10-12-17/h1-12H,13H2,(H,26,27)

InChI Key

NNAGHAJRDGBHFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Br)NC(=O)COC4=CC=C(C=C4)F

Origin of Product

United States

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